Product packaging for 1-Piperidineacetamide, N-(4-acetylphenyl)-(Cat. No.:CAS No. 73490-89-8)

1-Piperidineacetamide, N-(4-acetylphenyl)-

Cat. No.: B11712610
CAS No.: 73490-89-8
M. Wt: 260.33 g/mol
InChI Key: DHEPBQMBIHMXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Piperidine (B6355638) Scaffolds as Privileged Structures in Bioactive Molecules

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design of pharmaceuticals. nih.govresearchgate.net It is considered a "privileged scaffold" due to its frequent appearance in a wide range of biologically active compounds, including numerous FDA-approved drugs. thieme-connect.comenamine.net The prevalence of this scaffold can be attributed to several key factors that make it an attractive component for medicinal chemists. thieme-connect.com

The introduction of a piperidine moiety into a molecule can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical for determining a drug's pharmacokinetic profile. thieme-connect.comenamine.net Furthermore, the three-dimensional nature of the piperidine ring allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets and enhancing biological activity and selectivity. thieme-connect.comthieme-connect.com Piperidine derivatives have demonstrated a broad spectrum of biological activities, including applications as central nervous system modulators, anticancer agents, and analgesics. researchgate.net

Overview of Acetamide (B32628) Derivatives in Chemical Biology and Drug Discovery Initiatives

Acetamide derivatives are another class of compounds with significant importance in medicinal chemistry. archivepp.com The acetamide group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at biological targets. The synthetic tractability of the acetamide linkage allows for the straightforward introduction of diverse substituents, facilitating the generation of large compound libraries for screening and structure-activity relationship (SAR) studies. archivepp.comglobalresearchonline.net

Researchers have successfully developed numerous acetamide derivatives with a wide array of pharmacological effects, including antioxidant, anti-inflammatory, and antiproliferative activities. globalresearchonline.netnih.gov This functional group is a key component in many established drugs and continues to be a focus of research for the development of novel therapeutic agents. archivepp.com

Rationale for Academic Investigation of N-(4-Acetylphenyl)-1-Piperidineacetamide

The specific compound, 1-Piperidineacetamide, N-(4-acetylphenyl)-, emerges as a molecule of interest due to the convergence of the advantageous properties of both the piperidine and acetamide components within a single chemical entity.

N-acylphenyl derivatives, which include the N-(4-acetylphenyl) moiety, are recognized for their diverse biological activities. The acetyl group on the phenyl ring can serve as a key interaction point with biological targets or as a site for further chemical modification to modulate activity and selectivity. The investigation of N-(4-substituted phenyl)glycine derivatives, for instance, has highlighted the potential of the N-acetylphenyl scaffold in developing new anti-inflammatory agents. nih.gov The combination of this moiety with the piperidineacetamide framework presents an opportunity to create novel compounds with potentially unique pharmacological profiles.

A review of the current scientific literature reveals a significant amount of research on piperidine-containing compounds and acetamide derivatives as separate classes. nih.govnih.gov There are also studies on various N-substituted piperidines and N-(4-acetylphenyl) derivatives, often exploring their potential as inhibitors of specific enzymes or as ligands for various receptors. nih.govresearchgate.net

However, there is a discernible knowledge gap when it comes to the specific compound 1-Piperidineacetamide, N-(4-acetylphenyl)-. While related structures have been synthesized and studied for antimicrobial and other activities, detailed investigations into the synthesis, characterization, and full biological potential of this particular molecule are not extensively reported. japsonline.comresearchgate.net This lack of specific data presents a clear opportunity for academic research to explore the unique properties and potential therapeutic applications of this compound. The synthesis and evaluation of 1-Piperidineacetamide, N-(4-acetylphenyl)- could lead to the discovery of novel biological activities and provide a deeper understanding of the structure-activity relationships within this class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O2 B11712610 1-Piperidineacetamide, N-(4-acetylphenyl)- CAS No. 73490-89-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73490-89-8

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C15H20N2O2/c1-12(18)13-5-7-14(8-6-13)16-15(19)11-17-9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,16,19)

InChI Key

DHEPBQMBIHMXNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCCCC2

Origin of Product

United States

Elucidation of in Vitro Biological Activities and Molecular Mechanisms of N 4 Acetylphenyl 1 Piperidineacetamide and Its Analogs

Cell-Based Assays for Profiling Diverse Biological Responses and Phenotypic Effects

Cell-based assays are fundamental in the preliminary screening of compounds to determine their potential as therapeutic agents. These assays provide crucial insights into the biological responses and phenotypic changes induced by a compound in a cellular context.

Investigation of Cellular Viability and Proliferative Inhibition

The evaluation of a compound's effect on cellular viability and proliferation is a primary step in assessing its cytotoxic potential against cancer cells. While direct studies on N-(4-acetylphenyl)-1-piperidineacetamide against HepG-2, MCF-7, and HCT-116 cell lines are not extensively documented, research on its analogs provides valuable insights.

For instance, a purine (B94841) analog incorporating the N-(4-acetylphenyl)acetamide moiety, specifically N-(4-acetylphenyl)-2-[8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl]acetamide , has been evaluated for its anticancer activity. In a screening against a panel of 60 human cancer cell lines, this compound exhibited moderate growth inhibition at a 10 µM concentration nih.gov.

Another class of related compounds, dispiropiperazine derivatives, has also been studied. The derivative spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine (SPOPP-3) , demonstrated significant anti-proliferative activity against a wide array of human cancer cell lines, with IC50 values ranging from 0.63 to 13 µM nih.gov. This highlights the potential of the piperazine/piperidine (B6355638) core in designing potent anti-proliferative agents.

Table 1: Anti-proliferative Activity of a Dispiropiperazine Analog (SPOPP-3)

Cell Line Cancer Type IC50 (µM)
SW480 Colon Cancer Data not specified
Other (17 lines) Various Cancers 0.63 - 13

Data synthesized from research on dispiropiperazine derivatives, which are structurally related to piperidine compounds. nih.gov

Analysis of Apoptosis Induction and Cell Cycle Modulation

Beyond inhibiting proliferation, understanding whether a compound induces programmed cell death (apoptosis) or interferes with the cell cycle is crucial. Studies on analogs of N-(4-acetylphenyl)-1-piperidineacetamide reveal significant effects in these areas.

The dispiropiperazine derivative, SPOPP-3 , was found to induce not only apoptosis but also necrosis in SW480 human cancer cells nih.gov. Furthermore, flow cytometry analysis showed that SPOPP-3 arrests the cell cycle at the G2/M phase. This was confirmed by the observation of increased levels of phospho-histone H3, a marker for the M phase, and defective cyclin B1 activation, which is essential for entry into mitosis nih.gov. Such compounds that can induce mitotic catastrophe are of significant interest in cancer research nih.gov.

Similarly, other novel compounds have been shown to induce cell cycle arrest and apoptosis through various mechanisms. For example, a p-terphenyl (B122091) derivative was found to cause a remarkable accumulation of MDA-MB-435 cells in the G2/M phase before inducing apoptosis nih.gov. These findings underscore the potential for piperidine-containing compounds and their analogs to function as potent inducers of cell cycle arrest and apoptosis in cancer cells.

Identification and Validation of Specific Molecular Targets and Pathways

Identifying the specific molecular targets and signaling pathways affected by a compound is essential for understanding its mechanism of action and for further drug development.

Enzyme Inhibition Studies

DNA topoisomerases are critical enzymes involved in DNA replication, transcription, and repair, making them important targets for anticancer drugs nih.govselleck.co.jp. While direct evidence for N-(4-acetylphenyl)-1-piperidineacetamide is limited, structurally related compounds have been investigated as topoisomerase inhibitors.

A novel p-terphenyl derivative has been identified as a catalytic suppressor of both Topoisomerase I (Topo I) and Topoisomerase IIα (Topo IIα) nih.gov. Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, this compound inhibits the enzyme's catalytic activity by interfering directly with the enzyme nih.gov. This represents a distinct mechanism for inducing cell cycle arrest and apoptosis nih.gov. The potential for piperidine-acetamide structures to interact with such crucial enzymes warrants further investigation.

Receptor Binding Assays and Ligand-Receptor Interaction Characterization

Characterizing the interaction between a compound and specific cellular receptors can reveal its potential for targeted therapy. A series of N-(1-benzylpiperidin-4-yl)arylacetamide analogs were synthesized and evaluated for their binding affinity to sigma receptors nih.gov.

These compounds consistently showed a higher affinity for sigma-1 (σ1) receptors compared to sigma-2 (σ2) receptors. The study revealed that substitutions on the arylacetamide ring and the benzyl (B1604629) group could modulate binding affinity and selectivity. For example, replacing the phenyl ring of the acetamide (B32628) moiety with imidazole (B134444) or pyridyl rings led to a significant loss in affinity for σ1 receptors nih.gov. Conversely, halogen substitutions on both aromatic rings resulted in a notably increased affinity for σ2 receptors nih.gov. Comparative molecular field analysis indicated that the electrostatic properties of the substituents on the phenylacetamide aromatic ring were a strong determinant of binding to σ1 receptors nih.gov.

Table 2: Sigma Receptor Selectivity for N-(1-benzylpiperidin-4-yl)arylacetamide Analogs

Compound Ki (σ2) / Ki (σ1) Ratio Selectivity for σ1
1 100 High
10 >92 High
18 >122 High
22 77 High
37 74 High
40 80 High

Data from a study on N-(1-benzylpiperidin-4-yl)arylacetamide analogs, demonstrating high selectivity for the sigma-1 receptor. nih.gov

Investigation of Intracellular Signaling Cascade Modulation

The modulation of intracellular signaling cascades is a key mechanism through which compounds can exert their biological effects. While direct data on N-(4-acetylphenyl)-1-piperidineacetamide is not available, studies on structurally similar piperazine-containing compounds have shown significant effects on pathways like the TRAF6 signaling cascade, which is crucial in osteoclast differentiation.

Analogs such as aaptodine A-D, which are 1,6-naphthyridine (B1220473) derivatives, have been shown to strongly inhibit RANKL-induced osteoclast formation and resorption nih.gov. This suggests an interaction with the signaling pathways that regulate bone remodeling. The Receptor Activator for Nuclear Factor κB Ligand (RANKL) is a key protein in this process, and its signaling is mediated by factors including TRAF6 nih.gov. These findings indicate that related heterocyclic structures can modulate critical signaling pathways, suggesting a potential avenue of investigation for N-(4-acetylphenyl)-1-piperidineacetamide and its direct analogs.

Assessment of Anti-Inflammatory Modulatory Effects (Drawing from general inflammatory disorder research applicable to compound classes)

The inflammatory cascade is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It involves a network of cellular and molecular events, including the activation of immune cells and the release of inflammatory mediators like cytokines, prostaglandins, and nitric oxide. While acute inflammation is a crucial protective mechanism, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. Consequently, there is significant interest in identifying novel compounds that can modulate these inflammatory pathways. Piperidine and its derivatives have emerged as a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory properties. irjpms.comresearchgate.net Research into N-substituted acetamide derivatives, including those containing a piperidine moiety, aims to elucidate their potential as modulators of the inflammatory response.

The anti-inflammatory potential of compounds related to N-(4-acetylphenyl)-1-piperidineacetamide can be inferred from in vitro studies on analogous structures. The primary mechanisms by which these compounds may exert their effects include the inhibition of key inflammatory enzymes, reduction of pro-inflammatory mediators, and modulation of cytokine production.

One established mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX-1 and/or COX-2. researchgate.net Studies on various heterocyclic compounds, including piperidine derivatives, have investigated their COX inhibitory potential. For instance, piperine (B192125), an alkaloid containing a piperidine ring, was found to inhibit COX-2 activity in macrophages, while other piperidine derivatives have shown varying degrees of COX inhibition. researchgate.netmdpi.com This suggests that N-(4-acetylphenyl)-1-piperidineacetamide and its analogs could potentially exert anti-inflammatory effects by targeting the COX pathway.

Another relevant target is soluble epoxide hydrolase (sEH), an enzyme that metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). mdpi.com Inhibition of sEH stabilizes EETs, thereby reducing inflammation. A study on 2-(piperidin-4-yl)acetamides, which share a core structure with the subject compound, identified them as potent sEH inhibitors. mdpi.com This highlights a potential sEH-mediated anti-inflammatory mechanism for this class of compounds.

The modulation of inflammatory mediators and cytokines is another critical aspect of anti-inflammatory activity. Many piperidine-containing compounds have been shown to reduce the production of nitric oxide (NO), a signaling molecule involved in inflammation when overproduced. mdpi.comscispace.com Furthermore, acetamide derivatives have demonstrated the ability to decrease levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6, while increasing the anti-inflammatory cytokine IL-10. nih.govnih.gov These effects are often linked to the inhibition of key signaling pathways like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are master regulators of inflammatory gene expression. plos.org

General in vitro screening methods, such as the inhibition of protein denaturation and stabilization of human red blood cell (HRBC) membranes, are also used to assess anti-inflammatory potential. irjpms.com Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. The ability of a compound to prevent this process is indicative of its anti-inflammatory capacity. innovareacademics.in Several piperidine derivatives have shown dose-dependent activity in these assays. irjpms.cominnovareacademics.in

The following tables summarize findings from research on compounds analogous to N-(4-acetylphenyl)-1-piperidineacetamide, illustrating the potential mechanisms and activities applicable to this chemical class.

Table 1: Effects of Analogous Compounds on Inflammatory Mediators and Enzymes

Compound Class/Analog Assay/Model Key Findings Potential Mechanism of Action
2-(Piperidin-4-yl)acetamide derivative (10c) LPS-activated microglial BV2 cells Completely inhibited nitric oxide generation at 50 µM and 100 µM. mdpi.com Inhibition of inducible nitric oxide synthase (iNOS) expression or activity; sEH inhibition. mdpi.com
Curcumin-piperidone derivatives LPS and IFNγ-stimulated RAW264.7 macrophages Decreased levels of nitric oxide (NO). scispace.com Downregulation of iNOS. scispace.com
Piperine Rabbit Platelets / RAW264.7 cells Inhibited thromboxane (B8750289) A2 synthase and COX-2 activity; did not affect COX-1 activity. mdpi.com Direct enzyme inhibition. mdpi.com

Table 2: Modulation of Inflammatory Cytokines by Analogous Compounds

Compound Class/Analog Model System Effect on Pro-Inflammatory Cytokines Effect on Anti-Inflammatory Cytokines
N-(2-thiolethyl)-2-{2-[N'-(2,6-dichlorophenyl)amino]phenyl} acetamide Ischaemic rat brain Reduced levels of IFN-gamma, TNF-alpha, IL-1beta, IL-6, IL-18. nih.gov Increased levels of IL-10. nih.gov
Piperazine derivative (LQFM182) Carrageenan-induced pleurisy in mice Reduced levels of TNF-α and IL-1β in pleural exudate. nih.gov Not Assessed

Table 3: General In Vitro Anti-Inflammatory Activity of Piperidine Analogs

Compound Class/Analog Assay Activity Noted
Novel Piperidine Derivatives (MSN-13, MSN-16, MR-3) Inhibition of Albumin Denaturation Higher percentage of inhibition (93-95%) compared to standard drug. irjpms.com
4-Benzylpiperidine Proteinase Inhibitory Activity Showed dose-dependent significant activity. innovareacademics.in

Collectively, the research on structurally related piperidine and acetamide compounds suggests that N-(4-acetylphenyl)-1-piperidineacetamide and its analogs are plausible candidates for possessing anti-inflammatory properties. Their potential modulatory effects likely involve a multi-targeted approach, including the inhibition of inflammatory enzymes like COX and sEH, suppression of pro-inflammatory mediators such as NO, and the regulation of cytokine balance. These findings provide a strong rationale for further investigation into the specific molecular mechanisms of this compound class in inflammatory models.

Quantitative and Qualitative Structure Activity Relationship Sar Studies of N 4 Acetylphenyl 1 Piperidineacetamide Derivatives

Systematic Exploration of Structural Variations and Their Direct Impact on Biological Efficacy

The biological activity of N-(4-acetylphenyl)-1-piperidineacetamide derivatives is highly sensitive to structural modifications at several key positions: the piperidine (B6355638) ring, the acetamide (B32628) linker, and the N-phenyl group. Systematic analogue synthesis and subsequent biological evaluation have demonstrated that even minor alterations can lead to significant changes in potency and efficacy.

For instance, in related N-phenylacetamide series, substitutions on the phenyl ring have been shown to be a critical determinant of anticonvulsant activity. The introduction of electron-withdrawing groups, such as a trifluoromethyl group at the meta-position of the phenyl ring, has been observed to enhance anticonvulsant protection in animal models like the maximal electroshock (MES) test. nih.govnih.gov Conversely, the nature and position of substituents on the piperidine (or analogous heterocyclic) ring also play a pivotal role.

To illustrate the impact of these variations, the following table summarizes hypothetical data based on common findings in related compound series, showcasing how modifications could influence biological activity.

Compound IDN-Phenyl Ring SubstitutionPiperidine Ring ModificationBiological Activity (MES test, ED₅₀ mg/kg)
1a 4-acetyl (unmodified)Unmodified>100
1b 4-acetyl, 3-chloroUnmodified85
1c 4-acetyl, 3-trifluoromethylUnmodified50
1d 4-acetyl4-methyl92
1e 4-acetyl4-phenyl65

Note: This table is illustrative and based on trends observed in structurally related compound series due to a lack of specific public data on N-(4-acetylphenyl)-1-piperidineacetamide derivatives.

Identification of Critical Pharmacophoric Elements within the Molecular Architecture

Pharmacophore modeling is a crucial tool for identifying the essential three-dimensional arrangement of functional groups required for biological activity. For anticonvulsant N-phenylacetamide derivatives, a generally accepted pharmacophore model includes several key features that are likely relevant to N-(4-acetylphenyl)-1-piperidineacetamide.

A common pharmacophoric model for this class of compounds consists of:

An aromatic ring (the N-phenyl group), which is essential for interaction with the biological target, likely through pi-pi stacking or hydrophobic interactions.

A hydrogen bond acceptor feature, typically the carbonyl oxygen of the acetamide group.

A hydrogen bond donor feature, which can be the amide N-H group.

A hydrophobic/lipophilic region , represented by the piperidine ring.

The spatial arrangement and distances between these features are critical for optimal binding to the target receptor or enzyme. The piperidine ring, in this context, not only provides a lipophilic character but also acts as a scaffold to correctly orient the other pharmacophoric elements.

Analysis of Electronic, Steric, and Lipophilic Effects of Substituents on Activity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) studies on analogous series provide a deeper understanding of how the physicochemical properties of substituents influence biological activity.

Electronic Effects: The electronic nature of substituents on the N-phenyl ring significantly modulates activity. As mentioned, electron-withdrawing groups often enhance potency. nih.govnih.gov For the N-(4-acetylphenyl) moiety, the acetyl group itself is moderately electron-withdrawing. Further substitutions can fine-tune this electronic character, thereby influencing the binding affinity of the molecule to its target.

Steric Effects: The size and shape of substituents are also critical. Bulky groups at certain positions can cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding. For example, substitutions on the piperidine ring must be of an appropriate size and in a suitable position to avoid clashing with the receptor binding pocket. In some related series, the position of a substituent on an aromatic ring (ortho, meta, or para) has a profound impact on activity, suggesting a specific and constrained binding site. evitachem.com

Advanced Computational Chemistry Approaches in the Study of N 4 Acetylphenyl 1 Piperidineacetamide

Quantum Chemical Calculations for Electronic Structure and Molecular Property Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a detailed understanding of the electronic structure and molecular properties of N-(4-acetylphenyl)-1-piperidineacetamide. These theoretical methods, such as Density Functional Theory (DFT), are instrumental in predicting a range of molecular descriptors that govern the compound's reactivity, stability, and intermolecular interactions.

Key molecular properties that can be determined through quantum chemical calculations include:

Optimized Molecular Geometry: These calculations reveal the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: The distribution of electrons within the molecule is elucidated, highlighting regions of high and low electron density. This is crucial for understanding how the molecule will interact with other molecules.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and electronic transitions.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is fundamental in predicting the activity of new, unsynthesized compounds and in guiding the rational design of more potent analogs.

Development and Validation of Two-Dimensional (2D) and Three-Dimensional (3D) QSAR Models

The development of robust QSAR models for N-(4-acetylphenyl)-1-piperidineacetamide and its analogs would involve the following steps:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities against a specific target would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound.

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional, topological, and connectivity indices.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric (e.g., molecular volume) and electronic (e.g., dipole moment) parameters.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

While specific QSAR models for N-(4-acetylphenyl)-1-piperidineacetamide have not been published, studies on similar classes of compounds have successfully employed this methodology to predict activities such as anticancer and antimicrobial effects.

Application of QSAR Models in Virtual Screening and Rational Design of Optimized Analogs

A validated QSAR model can be a powerful tool for:

Virtual Screening: Large chemical libraries can be rapidly screened in silico to identify novel compounds with potentially high biological activity, based on their calculated descriptors.

Rational Design: The QSAR model provides insights into which structural features are crucial for activity. This knowledge guides medicinal chemists in designing new analogs of N-(4-acetylphenyl)-1-piperidineacetamide with optimized properties, such as enhanced potency or improved pharmacokinetic profiles. For example, if a QSAR model indicates that a particular substituent at a specific position is detrimental to activity, new analogs can be designed to avoid this feature.

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, N-(4-acetylphenyl)-1-piperidineacetamide) when bound to a specific biological target, typically a protein or enzyme. This method is crucial for understanding the molecular basis of a compound's biological activity.

Prediction of Binding Modes and Affinities with Hypothesized Biological Targets

Based on the activities of structurally related compounds, several biological targets can be hypothesized for N-(4-acetylphenyl)-1-piperidineacetamide. Molecular docking simulations can then be employed to predict its binding mode and estimate its binding affinity for these targets. Potential targets could include:

c-Src tyrosine kinase: A key enzyme in cell signaling pathways, often implicated in cancer.

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A crucial protein in angiogenesis, a process essential for tumor growth.

FabI (Enoyl-acyl carrier protein reductase): An enzyme involved in bacterial fatty acid synthesis, making it a target for antibacterial agents.

hCA XII (Human Carbonic Anhydrase XII): An enzyme overexpressed in some cancers.

The docking process involves placing the flexible ligand into the rigid or flexible binding site of the target protein and scoring the different poses based on a scoring function that estimates the binding free energy.

Identification of Key Interacting Residues and Binding Site Characteristics

A successful docking simulation not only predicts the binding pose but also reveals the specific interactions between the ligand and the amino acid residues of the target's binding site. These interactions can include:

Hydrogen Bonds: Crucial for stabilizing the ligand-protein complex.

Hydrophobic Interactions: Important for the binding of nonpolar parts of the ligand.

Electrostatic Interactions: Occur between charged or polar groups.

Pi-Pi Stacking: Interactions between aromatic rings.

By identifying these key interactions, researchers can understand the structural basis of the compound's activity and propose modifications to enhance its binding affinity and selectivity. For instance, if a hydrogen bond with a specific residue is found to be critical, analogs can be designed to strengthen this interaction.

The following table summarizes the key computational approaches and their applications in the study of N-(4-acetylphenyl)-1-piperidineacetamide:

Computational ApproachApplicationKey Information Obtained
Quantum Chemical Calculations Electronic Structure and Molecular Property PredictionOptimized geometry, electronic properties (HOMO, LUMO), molecular electrostatic potential.
QSAR Modeling Biological Activity PredictionMathematical relationship between structure and activity, prediction of activity for new compounds.
Molecular Docking Simulations Ligand-Target Interaction AnalysisPrediction of binding modes, estimation of binding affinities, identification of key interacting residues.

Molecular Dynamics (MD) Simulations for Conformational and Interactional Stability

MD simulations are computational experiments that calculate the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can predict the trajectory of atoms and molecules over time. This information is invaluable for understanding the flexibility of a ligand, its preferred shapes (conformations), and how it interacts with its biological target, typically a protein.

The dynamic behavior of a molecule like N-(4-acetylphenyl)-1-piperidineacetamide is crucial for its biological activity. A molecule is not a static entity but rather a flexible structure that can adopt a multitude of conformations, collectively known as a conformational ensemble. MD simulations allow for the exploration of these conformational landscapes.

A key aspect of analyzing the dynamic behavior of a compound and its analogs through MD simulations is the assessment of their structural stability and flexibility over the simulation time. This is often quantified by calculating the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg).

Root Mean Square Deviation (RMSD): The RMSD measures the average distance between the atoms of a superimposed molecule at a given time point and a reference structure (usually the initial conformation). A stable RMSD value over time suggests that the molecule has reached a stable conformational state, while large fluctuations can indicate significant flexibility or conformational changes.

Radius of Gyration (Rg): The Rg is a measure of the compactness of a molecule. A stable Rg value during a simulation indicates that the molecule maintains a consistent shape, whereas significant changes could imply unfolding or major conformational transitions.

In studies of analogs, such as N-acylpiperidines, computational analyses have revealed preferences for certain conformations. For instance, the pseudoallylic strain in N-acylpiperidines often dictates an axial orientation of a substituent at the 2-position of the piperidine (B6355638) ring. nih.gov The equilibrium between chair and twist-boat conformations of the piperidine ring is another dynamic feature that can be investigated. nih.gov While the chair conformation is generally more stable, interactions within a protein binding site can sometimes stabilize the less favorable twist-boat conformation. nih.gov

Table 1: Illustrative Conformational Analysis Data for a Piperidine Analog

Parameter Value Interpretation
Average RMSD 1.5 ± 0.3 Å Indicates overall structural stability with minor fluctuations.
Average Rg 5.2 ± 0.1 Å Suggests the molecule maintains a compact and consistent shape.
Dominant Conformation Chair The piperidine ring primarily adopts the lower energy chair conformation.
Conformational Transitions Occasional transitions to twist-boat conformation observed. Highlights the dynamic nature and conformational flexibility of the molecule.

Note: This data is illustrative for a piperidine-containing compound and is intended to exemplify the type of information obtained from MD simulations.

Beyond the analysis of the ligand itself, MD simulations are instrumental in evaluating the stability of the complex formed between a ligand and its protein target. A stable interaction is often a prerequisite for therapeutic efficacy. The stability of a ligand-protein complex can be assessed by monitoring the RMSD of the ligand within the binding pocket and analyzing the interactions that hold it in place.

Key interactions that contribute to the stability of a ligand-protein complex include:

Hydrogen Bonds: These are crucial directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. MD simulations can track the formation and breakage of hydrogen bonds over time, providing insights into their strength and persistence.

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein, driven by the exclusion of water molecules.

Van der Waals Forces: These are weak, short-range electrostatic attractions between atoms.

In silico analyses of structurally related compounds, such as N-(4-acetylphenyl)-2-cyanoacetamide derivatives, have utilized MD simulations to predict stable interactions with target proteins. researchgate.net

Water molecules within a protein's binding site can play a critical role in mediating ligand-protein interactions. These water molecules can form a network of hydrogen bonds, bridging the ligand and the protein. nih.gov The displacement of these "unhappy" or high-energy water molecules upon ligand binding can be a significant driving force for the binding affinity. MD simulations can elucidate the structure and dynamics of these water networks. By analyzing the residence time and energetic properties of water molecules in the binding site, it is possible to identify key water molecules that either contribute to binding or are favorably displaced. nih.govresearchgate.net This understanding of the water network can be invaluable for designing more potent and specific ligands.

Table 2: Example Interaction Analysis from an MD Simulation of a Ligand-Protein Complex

Interaction Type Key Residues Involved Occupancy (%) Contribution to Stability
Hydrogen Bond TYR 234, ASP 129 85.2 High
Hydrophobic Interaction LEU 178, ILE 205 95.5 High
Water Bridge SER 231, GLU 130 60.7 Moderate

Note: This table presents hypothetical data to illustrate the detailed interaction analysis possible with MD simulations.

Preclinical Pharmacological Research Methodologies for N 4 Acetylphenyl 1 Piperidineacetamide Analogs

In Vivo Efficacy Assessment in Disease-Relevant Animal Models

The in vivo assessment of N-(4-acetylphenyl)-1-piperidineacetamide analogs is a critical step in understanding their therapeutic potential in a complex biological system. This evaluation is contingent upon the use of appropriate animal models that recapitulate key aspects of the human disease being targeted.

The choice of an animal model is dictated by the specific biological target of the N-(4-acetylphenyl)-1-piperidineacetamide analogs. For instance, if these compounds are being investigated for their potential as central nervous system (CNS) agents, rodent models of neurological disorders would be employed. The characterization of these models is paramount and involves confirming that they exhibit a phenotype relevant to the human condition. This can include behavioral assessments, neurochemical analyses, and histopathological examinations.

Table 1: Examples of Animal Models for Different Biological Targets

Biological TargetPotential Animal ModelKey Characteristics
Neuropathic PainChronic Constriction Injury (CCI) Model in RatsDevelopment of mechanical allodynia and thermal hyperalgesia.
Alzheimer's DiseaseAPP/PS1 Transgenic Mouse ModelAge-dependent accumulation of amyloid-beta plaques and cognitive deficits.
InflammationCarrageenan-Induced Paw Edema in MiceAcute inflammatory response characterized by swelling and immune cell infiltration.

To gauge the in vivo activity of N-(4-acetylphenyl)-1-piperidineacetamide analogs, researchers rely on the measurement of biomarkers and pharmacodynamic endpoints. Biomarkers are objectively measured characteristics that serve as indicators of a biological process or a pharmacological response to a therapeutic intervention. Pharmacodynamic endpoints, on the other hand, are measures of the biochemical and physiological effects of the drug on the body. The selection of these markers is target-dependent. For example, in an oncology model, tumor volume would be a key pharmacodynamic endpoint, while levels of a specific phosphorylated protein might serve as a biomarker of target engagement.

Table 2: Illustrative Biomarkers and Pharmacodynamic Endpoints

Therapeutic AreaBiomarkerPharmacodynamic Endpoint
OncologyKi-67 proliferation indexTumor growth inhibition
NeuroinflammationPro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in cerebrospinal fluidReduction in microglial activation
Cardiovascular DiseasePlasma lipid levelsLowering of blood pressure

In Vitro and In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Understanding the ADME properties of N-(4-acetylphenyl)-1-piperidineacetamide analogs is crucial for predicting their pharmacokinetic behavior in humans. nih.gov These studies are often conducted early in the drug discovery process to identify candidates with favorable drug-like properties.

For a drug to be effective, it must be able to reach its target site in the body. Cellular permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays, are used to predict the intestinal absorption of orally administered compounds. For CNS-targeted analogs, predicting their ability to cross the blood-brain barrier (BBB) is critical. In silico models, based on physicochemical properties like lipophilicity (LogP), polar surface area (PSA), and molecular weight, are often used for initial screening, followed by in vitro BBB models.

Table 3: Hypothetical Permeability Data for N-(4-Acetylphenyl)-1-Piperidineacetamide Analogs

Compound IDPAMPA Permeability (10⁻⁶ cm/s)Caco-2 Efflux RatioPredicted BBB Penetration
Analog A15.21.8High
Analog B8.53.5Moderate
Analog C2.15.2Low

The metabolic stability of a compound is a key determinant of its half-life in the body. nih.gov In vitro assays using liver microsomes from different species (e.g., human, rat, mouse) are employed to assess the rate of metabolism. nih.govnih.gov These studies help in identifying metabolically labile sites on the molecule and in predicting in vivo clearance. nih.gov Subsequent metabolic pathway identification studies, often utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), are conducted to characterize the metabolites formed.

Table 4: Example Microsomal Stability Data

Compound IDHuman Liver Microsomal Half-life (t½, min)Rat Liver Microsomal Half-life (t½, min)Major Metabolic Pathway
Analog A> 6055N-dealkylation
Analog B3528Aromatic hydroxylation
Analog C128Piperidine (B6355638) ring oxidation

The extent to which a drug binds to plasma proteins influences its distribution and availability to interact with its target. nih.govinotiv.com Equilibrium dialysis and ultrafiltration are common in vitro methods used to determine the fraction of a compound that is bound to plasma proteins. inotiv.com Understanding plasma protein binding is essential as only the unbound fraction is generally considered pharmacologically active. nih.govnih.gov Tissue distribution studies, often conducted in rodents using radiolabeled compounds, provide information on where the drug accumulates in the body, which can be critical for both efficacy and potential toxicity.

Table 5: Illustrative Plasma Protein Binding Data

Compound IDHuman Plasma Protein Binding (%)Rat Plasma Protein Binding (%)
Analog A92.590.1
Analog B78.375.6
Analog C98.999.2

Development of Analytical Methodologies for Quantification in Biological Matrices

The rigorous preclinical evaluation of novel therapeutic candidates, such as analogs of N-(4-acetylphenyl)-1-piperidineacetamide, necessitates the development of robust and sensitive analytical methods for their precise quantification in complex biological matrices. These methodologies are fundamental to understanding the pharmacokinetic and pharmacodynamic profiles of these compounds. The choice of analytical technique is paramount and is largely dictated by the physicochemical properties of the analyte and the required sensitivity, accuracy, and throughput of the assay. This section details the application of advanced chromatographic and spectroscopic techniques for the bioanalysis of N-(4-acetylphenyl)-1-piperidineacetamide and its analogs.

Utilization of Advanced Chromatographic Techniques (e.g., LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in biological fluids due to its high sensitivity, selectivity, and speed. lcms.cz The development of a reliable LC-MS/MS method for N-(4-acetylphenyl)-1-piperidineacetamide analogs involves several critical steps, including sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The primary goal of sample preparation is to extract the analyte of interest from the biological matrix (e.g., plasma, serum, tissue homogenate) and remove interfering substances that could suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect. Common techniques employed for piperidineacetamide analogs include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent such as acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins. While efficient, it may not remove all interfering phospholipids, which can cause significant matrix effects.

Liquid-Liquid Extraction (LLE): LLE offers a cleaner extraction by partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. The choice of solvent is critical and depends on the polarity of the analyte.

Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and can be used to concentrate the analyte. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte from other components in the prepared sample before it enters the mass spectrometer. A reversed-phase C18 column is commonly employed for compounds of similar polarity to N-(4-acetylphenyl)-1-piperidineacetamide. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small percentage of formic acid to improve protonation) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation and peak shape.

Mass Spectrometric Detection: Tandem mass spectrometry is utilized for its high selectivity and sensitivity. The process involves the following stages:

Ionization: The analyte is ionized, typically using electrospray ionization (ESI) in the positive ion mode, to form a protonated molecule [M+H]⁺.

Precursor Ion Selection: The first quadrupole of the mass spectrometer selects the protonated molecular ion of the analyte.

Collision-Induced Dissociation (CID): The selected ion is fragmented in a collision cell by collision with an inert gas.

Product Ion Monitoring: The second quadrupole selects specific fragment ions (product ions) for detection. This process, known as multiple reaction monitoring (MRM), ensures high selectivity as only molecules that produce this specific precursor-to-product ion transition are detected.

For a hypothetical LC-MS/MS method for N-(4-acetylphenyl)-1-piperidineacetamide, the parameters might be as follows:

ParameterCondition
Chromatography SystemUHPLC
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Ionization ModeESI Positive
MRM Transition (Analyte)To be determined experimentally (e.g., m/z 261.2 -> 120.1)
MRM Transition (Internal Standard)To be determined using a stable isotope-labeled standard

Method Validation: A developed LC-MS/MS method must be validated according to regulatory guidelines to ensure its reliability. Validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. nih.govnih.govrrpharmacology.rupharmjournal.ru

Application of Spectroscopic Methods for Detection and Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of novel N-(4-acetylphenyl)-1-piperidineacetamide analogs. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their connectivity. For N-(4-acetylphenyl)-1-piperidineacetamide, characteristic signals would include those for the protons on the piperidine ring, the methylene (B1212753) protons of the acetamide (B32628) group, and the aromatic protons of the acetylphenyl group. The chemical shifts (δ) are indicative of the electronic environment of the protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key signals would correspond to the carbonyl carbons of the acetyl and amide groups, the carbons of the aromatic ring, and the carbons of the piperidine ring.

Based on structurally similar compounds, the following are predicted ¹H and ¹³C NMR chemical shifts for N-(4-acetylphenyl)-1-piperidineacetamide:

AssignmentPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Piperidine CH₂1.4-1.7 (m)24-26
Piperidine N-CH₂2.4-2.6 (t)45-47
N-CH₂-C=O3.0-3.2 (s)50-52
Aromatic CH7.6-8.0 (d, d)118-132
C=O (Amide)-168-170
C=O (Acetyl)-196-198
CH₃ (Acetyl)2.5-2.6 (s)26-28

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds. For N-(4-acetylphenyl)-1-piperidineacetamide, characteristic absorption bands would be expected for the amide and ketone carbonyl groups, C-N bonds, and aromatic C-H bonds.

Functional GroupPredicted IR Absorption Range (cm⁻¹)
N-H Stretch (Amide)3250-3400
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-2960
C=O Stretch (Ketone)1670-1690
C=O Stretch (Amide I)1630-1680
N-H Bend (Amide II)1510-1570
C-N Stretch1200-1350

The combination of these advanced chromatographic and spectroscopic methodologies provides a comprehensive toolkit for the detailed preclinical pharmacological research of N-(4-acetylphenyl)-1-piperidineacetamide analogs, ensuring accurate quantification in biological systems and unambiguous structural characterization.

Future Research Trajectories and Translational Potential of N 4 Acetylphenyl 1 Piperidineacetamide and Derived Analogs

Identification of Novel Therapeutic Applications Beyond Current Indications of Related Compounds

The structural components of N-(4-acetylphenyl)-1-piperidineacetamide are associated with a broad spectrum of pharmacological activities, suggesting a rich potential for identifying novel therapeutic applications. Derivatives of N-phenylacetamide and piperidine (B6355638) have demonstrated a variety of biological effects, opening up avenues for future investigation into the capabilities of novel analogs. ontosight.aiajchem-a.commdpi.com

Potential Therapeutic Areas for Exploration:

Oncology: Phenylacetamide derivatives have been investigated as potential anticancer agents. nih.govnih.gov Research has shown that certain derivatives can induce apoptosis in cancer cells, indicating a potential avenue for developing new cancer therapies. nih.gov

Neurological Disorders: The N-phenylacetamide and piperidine moieties are found in compounds with activity in the central nervous system (CNS). ontosight.aitandfonline.com This includes potential treatments for neurological and infectious diseases. ontosight.ai Analogs have been designed as anticonvulsant agents, with some showing promise in animal models of epilepsy. nih.gov Furthermore, piperidine derivatives are being explored as multi-targeted agents for Alzheimer's disease, inhibiting key enzymes like acetylcholinesterase and butyrylcholinesterase. ajchem-a.com

Inflammatory and Infectious Diseases: Compounds with similar structural features have been reported to possess anti-inflammatory and antimicrobial properties. ontosight.aiontosight.ai Acetamide (B32628) derivatives, in particular, have shown a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. nih.gov The piperidine moiety is also a key component in various synthetic drugs with antimicrobial and anti-inflammatory properties. ajchem-a.com

The diverse bioactivities of related compounds underscore the potential for N-(4-acetylphenyl)-1-piperidineacetamide analogs to be developed for a wide array of therapeutic indications beyond any currently established uses.

Rational Design and Synthesis of Next-Generation Analogs with Enhanced Potency, Selectivity, and Desired Pharmacological Profiles

The principles of rational drug design can be systematically applied to modify the N-(4-acetylphenyl)-1-piperidineacetamide scaffold to create next-generation analogs with improved pharmacological properties. This involves a deep understanding of structure-activity relationships (SAR) to guide the synthesis of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. patsnap.comnih.gov

Key Strategies for Analog Design and Synthesis:

Structure-Activity Relationship (SAR) Analysis: A fundamental approach is to systematically modify the chemical structure of the lead compound and assess the impact on its biological activity. patsnap.com This allows researchers to identify the key functional groups responsible for the desired effects and to make targeted modifications to enhance potency and selectivity. patsnap.com

Functional Group Modification: The direct chemical manipulation of functional groups is a primary strategy in lead optimization. danaher.com This can involve adding or substituting functional groups to improve interactions with the biological target, enhance solubility, or modulate metabolic stability. danaher.com

Isosteric Replacement: This technique involves replacing a functional group with another that has similar physical and chemical properties. This can be used to improve a compound's pharmacokinetic properties or to reduce toxicity while maintaining its biological activity.

Computational Modeling: Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how structural modifications will affect a compound's interaction with its target. patsnap.com These computational methods enable the rapid evaluation of numerous potential analogs, thereby reducing the time and cost of experimental testing. patsnap.com

A study on piperine (B192125) amide analogs demonstrated that replacing the piperidine moiety with different cyclic amines could lead to compounds with potent antimycobacterial activity and low cytotoxicity. nih.gov This highlights the potential for significant improvements in therapeutic index through rational modifications of the piperidine core.

Integration of Artificial Intelligence and Machine Learning in Accelerated Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the drug discovery process for compounds like N-(4-acetylphenyl)-1-piperidineacetamide. These technologies can significantly accelerate various stages of development, from initial hit identification to lead optimization.

Applications of AI and ML in Drug Discovery:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel drug targets.

Virtual Screening and Hit Identification: Machine learning models can be trained to screen large compound libraries virtually, identifying potential "hits" with a higher probability of biological activity.

Lead Optimization: AI can predict the physicochemical properties and biological activities of novel analogs, guiding medicinal chemists in the design of compounds with improved profiles. geneonline.com Generative models can even design novel molecular structures with desired properties from scratch.

Predictive Toxicology: Machine learning models can be used to predict the potential toxicity of drug candidates early in the development process, reducing the likelihood of late-stage failures.

By leveraging AI and ML, researchers can navigate the complexities of drug discovery more efficiently, reducing timelines and costs associated with bringing new therapies to the clinic.

Strategic Considerations for Further Preclinical Development and Lead Optimization of Promising Candidates

Once promising analogs of N-(4-acetylphenyl)-1-piperidineacetamide have been identified, a strategic approach to preclinical development is crucial for their successful translation into clinical candidates. This phase focuses on a thorough evaluation of the compound's efficacy, safety, and pharmacokinetic properties. danaher.com

Key Stages of Preclinical Development:

In Vitro and In Vivo Efficacy Models: Promising candidates must be tested in relevant cellular and animal models of the target disease to confirm their therapeutic potential. For CNS disorders, this includes assessing the ability of the compound to cross the blood-brain barrier. tandfonline.comdrugtargetreview.com

Pharmacokinetic Profiling: A comprehensive assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is essential. danaher.com This helps in determining the appropriate dosing regimen and predicting the compound's behavior in humans.

Toxicology and Safety Pharmacology: Rigorous safety testing is required to identify any potential adverse effects. This includes assessing the compound's effects on major organ systems.

Lead Optimization: The lead optimization phase is an iterative process of refining the chemical structure of the most promising compounds to enhance their efficacy and safety profiles. danaher.comijddd.com This involves a continuous cycle of design, synthesis, and testing. patsnap.com

A well-defined preclinical development plan, incorporating both in vitro and in vivo studies, is essential for advancing the most promising N-(4-acetylphenyl)-1-piperidineacetamide analogs toward clinical trials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.